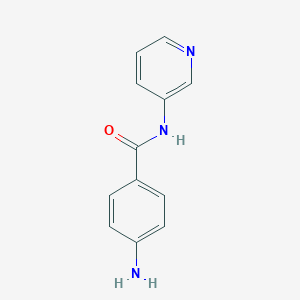

4-Amino-n-pyridin-3-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-n-pyridin-3-ylbenzamide is a compound of interest due to its structural features and potential applications in various fields of chemistry and pharmacology. The compound is characterized by the presence of both amide and amino functional groups attached to a benzene ring, which is further connected to a pyridine ring. This structural complexity allows for a variety of chemical reactions and interactions, making it a valuable subject for research.

Synthesis Analysis

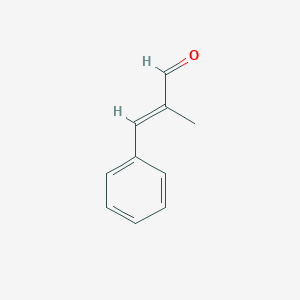

The synthesis of similar compounds involves condensation reactions, where precursors like pyridine-carboxaldehyde and sulfadiazine are used to form novel sulfonamide derivatives through experimental and theoretical methods, including Density Functional Theory (DFT) analyses (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Molecular Structure Analysis

Structural investigations of related compounds are carried out using techniques like X-ray crystallography, FTIR, 1HNMR, and UV-Visible spectroscopy. These studies are complemented by computational approaches such as DFT to understand the vibrational modes, electronic structures, and molecular geometries of the compounds (Yüksektepe, Kazak, Özdogan, Güvenç, Büyükgüngör, Arslan, & Odabaşoǧlu, 2011).

Chemical Reactions and Properties

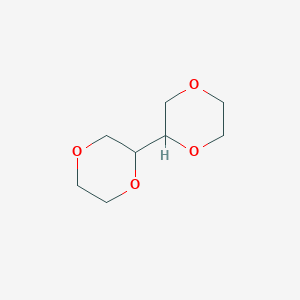

Research on related compounds demonstrates various chemical reactions, including multi-component syntheses, and highlights their potential in generating compounds with interesting chemical properties. For example, novel synthesis methods have been developed for creating derivatives through reactions with (hetero)aromatic C-nucleophiles (Smolobochkin, Rizbayeva, Gazizov, Voronina, Chugunova, Akylbekov, Appazov, Burilov, & Pudovik, 2019).

Physical Properties Analysis

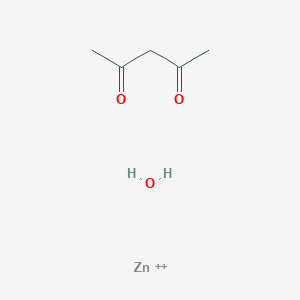

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of compounds under different conditions. For sulfapyridine, a compound with a similar structural motif, studies have revealed its polymorphic forms and detailed the crystal structures, offering insights into the molecular conformations and intermolecular interactions within the crystal lattice (Bar & Bernstein, 1985).

Chemical Properties Analysis

The chemical behavior, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, is of significant interest. Computational studies and molecular docking analyses are often employed to predict these interactions and the potential biological activity of such compounds. For instance, research on synthesized compounds includes antimicrobial activity studies and molecular docking to explore their interactions with proteins (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Wissenschaftliche Forschungsanwendungen

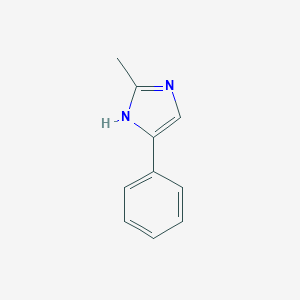

Pharmacophore Design of Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, including derivatives of 4-Amino-n-pyridin-3-ylbenzamide, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial in controlling the release of proinflammatory cytokines, offering potential therapeutic strategies for inflammatory diseases. The design and synthesis of these compounds leverage crystal structure information of p38 in complex with small organic ligands, aiming to achieve high binding selectivity and potency (Scior et al., 2011).

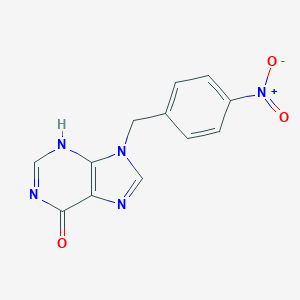

Kinase Inhibition via Pyrazolo[3,4-b]pyridine

Pyrazolo[3,4-b]pyridine, a related heterocyclic scaffold, has shown versatility in interacting with kinases through multiple binding modes, making it a key element in the design of kinase inhibitors. The adaptability of this scaffold has led to its inclusion in many patents and its application across a broad range of kinase targets, highlighting the structural and functional diversity achievable with pyridine derivatives (Wenglowsky, 2013).

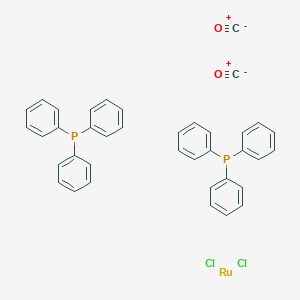

Heterocyclic N-oxide Derivatives in Drug Development

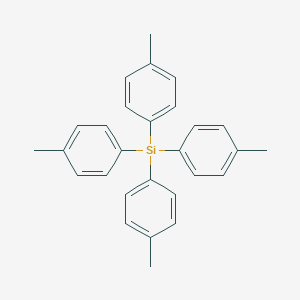

Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have been extensively studied for their applications in metal complexes formation, catalyst design, and medicinal applications. These compounds exhibit significant biological importance, displaying anticancer, antibacterial, and anti-inflammatory activities. Their versatility in organic synthesis and catalysis underpins their potential in advancing drug development and chemistry (Li et al., 2019).

Medicinal Importance of Pyridine Derivatives

Pyridine and its derivatives are recognized for their wide-ranging applications in medicinal chemistry. These compounds are involved in numerous biological activities, and several are utilized in clinical settings. The review of pyridine derivatives underscores their significance in modern medicinal applications, highlighting their therapeutic potential across various disease states (Altaf et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

It’s known that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may influence pathways related to this bacterium.

Pharmacokinetics

The compound is a solid at room temperature , which could impact its bioavailability

Result of Action

Similar compounds have shown significant anti-tubercular activity , suggesting that 4-Amino-n-pyridin-3-ylbenzamide may have similar effects.

Eigenschaften

IUPAC Name |

4-amino-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXIIJKFSVCDPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276903 |

Source

|

| Record name | 4-amino-n-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-n-pyridin-3-ylbenzamide | |

CAS RN |

13160-59-3 |

Source

|

| Record name | 4-amino-n-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)